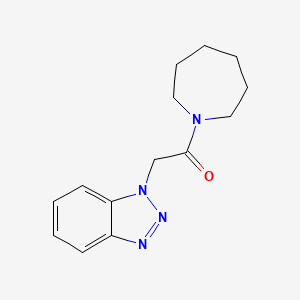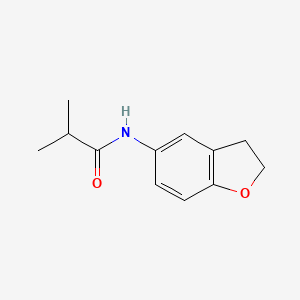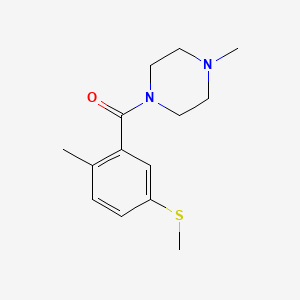
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone, also known as 4-EMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone involves its binding to the dopamine transporter, preventing the uptake of dopamine into neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopamine signaling. This mechanism is similar to that of other dopamine transporter inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone are largely related to its activity as a dopamine transporter inhibitor. Studies have shown that it can increase dopamine release in the brain, leading to enhanced reward-seeking behavior and potential addiction. It has also been found to increase locomotor activity in animals, indicating its potential stimulant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone in lab experiments is its selectivity for the dopamine transporter, which allows for more specific investigation of dopamine-related processes. However, its potential stimulant effects and addictive properties must be taken into consideration when designing experiments. Additionally, the synthesis of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and other dopamine-related disorders. Additionally, further investigation of its mechanism of action could provide insight into the role of dopamine in neurological processes. Finally, the development of more efficient synthesis methods could increase the availability of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone for research purposes.
Métodos De Síntesis
The synthesis of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone involves the reaction of 4-methylthiophenol with 1-(4-aminopiperazin-1-yl)propan-2-one in the presence of a catalyst. The resulting product is purified through recrystallization, yielding a white crystalline substance.
Aplicaciones Científicas De Investigación
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is involved in the uptake of dopamine in the brain. This makes (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone a useful tool for investigating the role of dopamine in various neurological processes, such as addiction and reward.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-15-8-10-16(11-9-15)14(17)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDDOCRBFTCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)
